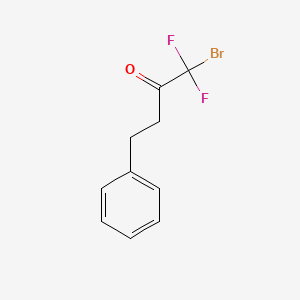

1-Bromo-1,1-difluoro-4-phenylbutan-2-one

Description

1-Bromo-1,1-difluoro-4-phenylbutan-2-one (CAS: 862457-93-0) is a halogenated aromatic ketone with the molecular formula C₁₀H₉BrF₂O and a molecular weight of 263.08 g/mol. It is a liquid at room temperature and is cataloged under MDL number MFCD09033609 and PubChem CID 11414358 . The compound features a phenyl group at the fourth carbon of a butan-2-one backbone, substituted with bromine and two fluorine atoms at the first carbon. Its IUPAC name reflects this substitution pattern: this compound. The compound is commercially available through suppliers like American Elements, though safety data remains unpublished .

Properties

IUPAC Name |

1-bromo-1,1-difluoro-4-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPKWCNOYXXOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-1,1-difluoro-4-phenylbutan-2-one typically involves the reaction of 1,1-difluoro-4-phenylbutan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-Bromo-1,1-difluoro-4-phenylbutan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki or Heck reactions, forming biaryl or styrene derivatives.

Scientific Research Applications

1-Bromo-1,1-difluoro-4-phenylbutan-2-one is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoro-4-phenylbutan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In reduction and oxidation reactions, the carbonyl group undergoes changes in its oxidation state, leading to the formation of alcohols or carboxylic acids. The phenyl group can participate in π-π interactions and other aromatic reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

1-Chloro-1,1-difluoro-4-phenylbutan-2-one (CAS: 145299-85-0)

- Molecular Formula : C₁₀H₉ClF₂O

- Molecular Weight : 218.62 g/mol

- Key Differences : Replacing bromine with chlorine reduces molecular weight by ~44.46 g/mol. Chlorine’s lower electronegativity and atomic radius compared to bromine may alter reactivity in nucleophilic substitutions. This analog is classified as a building block for research applications .

Phenyl Ring-Modified Analogs

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS: 1311197-91-7)

- Molecular Formula : C₁₁H₁₂BrFO

- Key Differences : A fluorine atom is added to the phenyl ring’s second position, and the carbon chain is extended by one methylene group (pentan-1-one vs. butan-2-one). These modifications increase lipophilicity and may influence binding affinity in pharmaceutical intermediates .

4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4)

- Molecular Formula : C₆H₄BrF₂N

- Molecular Weight : 208.01 g/mol

- Key Differences : Replacing the ketone group with an amine (-NH₂) shifts the compound’s reactivity toward electrophilic aromatic substitution. It has a melting point of 63–65°C, contrasting with the liquid state of the target compound .

Chain-Length and Functional Group Variants

4-Bromo-1,1,1-trifluoro-2-methylbutane (CAS: 114386-65-1)

1-Bromo-1,1-difluoro-3-nitropropan-2-ol (CAS: 1384427-94-4)

- Molecular Formula: C₃H₄BrF₂NO₃

Biological Activity

1-Bromo-1,1-difluoro-4-phenylbutan-2-one (CAS No. 862457-93-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two fluorine atoms on a butanone backbone with a phenyl group. Its unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property allows it to interact with nucleophilic sites on proteins and enzymes, potentially altering their functions.

Target Proteins

Research indicates that compounds with similar structures often target:

- Enzymes : Inhibition or modulation of enzymatic activity.

- Receptors : Interaction with specific receptors leading to physiological changes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that influence its biological effects:

- Absorption : Likely rapid due to its lipophilicity.

- Distribution : Predicted to distribute widely in tissues.

- Metabolism : Primarily through hepatic pathways involving cytochrome P450 enzymes.

- Excretion : Predominantly via renal pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined for various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 10 |

| A549 | 20 |

These findings suggest that this compound may have potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.